REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.Br[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=1.BrC(Br)C1C=CC([O:32]C(F)(F)F)=CC=1>C(O)C.O>[F:21][C:20]([F:23])([F:22])[O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]=[O:32])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=CC=C(C=C1)OC(F)(F)F)Br
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours under a nitrogen atmosphere
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=O)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |